1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione
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Description
“1-(2-Hydroxy-5-methoxyphenyl)ethanone”, also known as “2-Hydroxy-5-methoxyacetophenone”, is a chemical compound with the formula C9H10O3 and a molecular weight of 166.1739 . It’s also known by other names such as “Acetophenone, 2’-hydroxy-5’-methoxy-”, “5-Methoxy-2-hydroxyacetophenone”, and "1-(2-hydroxy-5-methoxyphenyl)ethan-1-one" .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-5-methoxyphenyl)ethanone” can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“1-(2-Hydroxy-5-methoxyphenyl)ethanone” has a melting point of 48-51 ºC .Scientific Research Applications
Tautomerism and Structural Studies
1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione has been studied for its tautomerism and conformation, especially in the context of aryl-substituted derivatives. Studies in solution using 1H NMR techniques and X-ray crystallography in solid states have shown variations in tautomerism and conformation among its derivatives. These studies have implications for understanding the structural and chemical properties of related compounds (Cunningham, Lowe, & Threadgill, 1989).
Asymmetric Hydrogenation
Research into the asymmetric hydrogenation of similar compounds has shown significant enantiomeric excess in products, revealing the potential for stereochemical control in synthetic processes. The presence of certain functional groups, like hydroxyl groups, has been found to be crucial for achieving high enantioselectivity, as demonstrated in studies involving cinchona-modified Pt catalysts (Toukoniitty, Busygin, Leino, & Murzin, 2004).
Photocyclization to Flavones
The compound and its derivatives have been studied for their photochemical behavior, particularly in the context of photocyclization to flavones. This research is significant in understanding the reaction pathways and product formation under various conditions, such as the presence of electron-donor groups or halogen atoms (Košmrlj & Šket, 2007).
Fluorescent Properties in Europium Complexes
Studies on europium (III) complexes with β-diketone ligands, including derivatives of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, have highlighted their fluorescent properties. These complexes, characterized by various spectroscopic techniques, exhibit characteristic emission bands and have implications in the field of luminescent materials (Wang et al., 2012).
properties
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-12-7-8-14(17)13(9-12)16(19)10-15(18)11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZXDUVTDYZVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione |
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